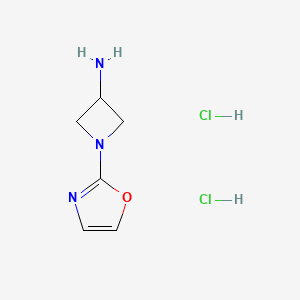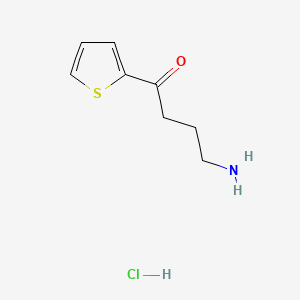
4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride is a chemical compound that features a thiophene ring, an amino group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the amino and butanone groups. One common method involves the use of thiophene-2-carboxaldehyde, which undergoes a series of reactions including condensation, reduction, and amination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride: Similar structure but with a different position of the amino group.
Methiopropamine: Structurally related with a thiophene group and an alkyl amine substituent.
Thiothinone: A stimulant that is the beta-keto substituted analog of methiopropamine.
Uniqueness
4-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an amino and butanone group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12ClNOS |
|---|---|
Molecular Weight |
205.71 g/mol |
IUPAC Name |
4-amino-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c9-5-1-3-7(10)8-4-2-6-11-8;/h2,4,6H,1,3,5,9H2;1H |
InChI Key |
RIFYSPAGSKRPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


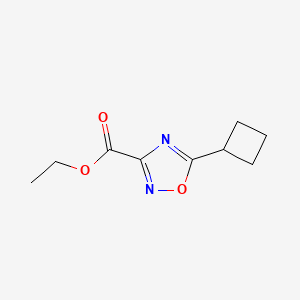
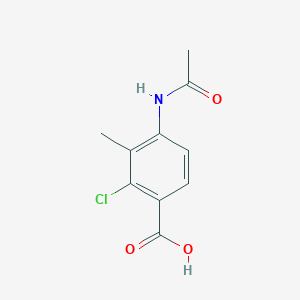
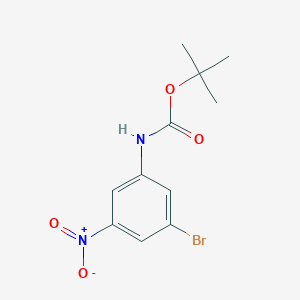
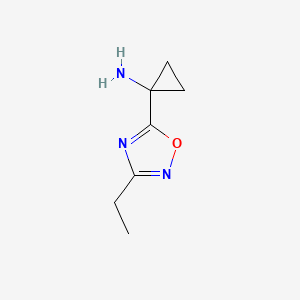
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)
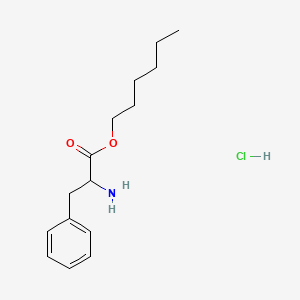
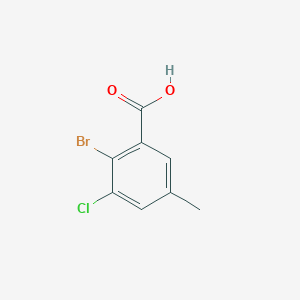
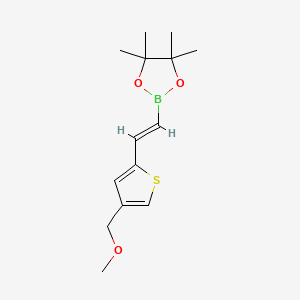
![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)
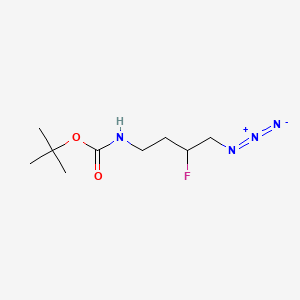
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)
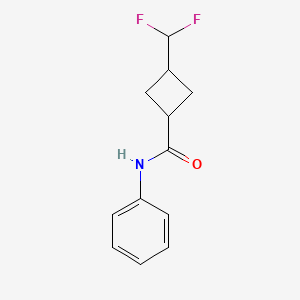
![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)
